molecular formula C21H28O4 B1212166 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol CAS No. 56354-06-4

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

Cat. No.: B1212166
CAS No.: 56354-06-4
M. Wt: 344.4 g/mol
InChI Key: YOVRGSHRZRJTLZ-HZPDHXFCSA-N

Description

X-ray Diffraction (XRD)

While explicit XRD data for THC-COOH is limited, related Δ9-THC derivatives crystallize in the monoclinic system (space group P2₁), with unit cell parameters:

  • a = 12.3 Å, b = 7.8 Å, c = 15.4 Å
  • β = 102.5°, Z = 4.

The carboxylic acid group forms dimers via intermolecular hydrogen bonds , creating a layered crystal lattice.

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (CDCl₃, 400 MHz):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
C9-COOH 12.2 singlet
C1-OH 5.8 broad
Aromatic H (C2, C4) 6.2–6.4 doublet
Methyl groups (C6, C16) 1.0–1.5 singlet
Pentyl chain (C3-CH₂) 2.3–2.6 multiplet

¹³C NMR reveals carbonyl carbons at δ 172–175 ppm and aromatic carbons at δ 110–150 ppm.

Infrared (IR) Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹) Intensity
O-H (carboxylic acid) 2500–3300 broad
C=O (carboxylic acid) 1700–1725 strong
C=C (aromatic) 1450–1600 medium
C-O (ether) 1100–1250 strong

The broad O-H stretch (2500–3300 cm⁻¹) and sharp C=O peak (1700–1725 cm⁻¹) are diagnostic for carboxylic acid functionality.

Properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20204907, DTXSID701344925
Record name 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
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Record name (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56354-06-4, 104874-50-2
Record name 11-Nor-9-carboxy-Δ9-tetrahydrocannabinol
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Record name 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
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Record name 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
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Record name (±)-11-Nor-delta9-tetrahydrocannabinol-9-carboxylic acid
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Record name 56354-06-4
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Record name 11-NOR-9-CARBOXY-.DELTA.9-TETRAHYDROCANNABINOL
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Preparation Methods

Core Synthetic Pathways

The synthesis of THC-COOH involves multi-step organic reactions starting from olivetol or deuterated precursors. A patented method (US5292899A) outlines the use of protective agents to stabilize reactive intermediates. The process begins with the condensation of olivetol with (+)- cis - or trans -p-mentha-2,8-dien-1-ol, followed by oxidation to yield the carboxylic acid moiety. Protective groups such as benzyl (Bn) and tert-butyldimethylsilyl (TBDMS) are employed to block hydroxyl and carboxyl groups during synthesis.

Reaction Conditions and Yields

  • Step 1 (Protection) : TBDMS triflate and triethylamine in dichloromethane at 0°C quantitatively protect hydroxyl groups.

  • Step 2 (Oxidation) : Sodium chlorite (NaClO₂) in tert-butanol and phosphate buffer oxidizes the side chain to a carboxyl group with 92% yield.

  • Step 3 (Deprotection) : Sequential removal of TBDMS using hydrofluoric acid (HF) in acetonitrile (0°C) and benzyl groups via catalytic hydrogenation (H₂/Pd-C) yields THC-COOH.

Deuterated Analogs for Analytical Standards

Deuterated THC-COOH (e.g., 5'-deuterated-11-nor-Δ9-THC-9-carboxylic acid) is synthesized to serve as internal standards in mass spectrometry. The hydrocarbon side chain is deuterated using sodium hydride (NaH) and deuterated methyl iodide (CD₃I) in tetrahydrofuran (THF). This method achieves 78.7% yield for mono-deuteration and 68.6% for tri-deuteration after borane reduction.

Key Intermediate :
Deuterated olivetol (compound 26, Fig. 4A) is synthesized via ethyl acetoacetate and CD₃I, enabling site-specific deuteration in the final product.

Analytical Quantification of THC-COOH

Solid-Phase Extraction (SPE) and LC-MS/MS

A validated LC-MS/MS method quantifies THC-COOH in oral fluid with a linear range of 12–1,020 pg/mL. Samples are mixed with Quantisal buffer, acidified with glacial acetic acid, and subjected to SPE using hexane/ethyl acetate/glacial acetic acid (78:20:2 v/v/v) elution.

Method Validation Parameters

ParameterValue
Linearity (R²)≥0.997
Intraday Precision4.1–8.3% CV
Interday Precision5.9–9.8% CV
Extraction Efficiency89–94%
Matrix Effect−12% to +8%

Isotopic Dilution with ¹³C-Labeled Standards

To minimize matrix interference, ¹³C₄-labeled THC-COOH is synthesized via a two-step condensation of ¹³C₄-olivetol with (+)-apoverbenone in nitromethane. This method reduces synthesis steps from three to two, achieving 85% yield for the carboxylated product.

Advantages of ¹³C-Labeling :

  • Eliminates isotopic cross-talk in mass spectrometry.

  • Enhances accuracy in low-concentration biological samples.

Comparative Analysis of Synthesis Methods

Efficiency of Protective Group Strategies

The use of dual protective agents (TBDMS and Bn) prevents side reactions during glucuronidation. Comparative studies show that TBDMS offers superior stability under acidic conditions compared to p-methoxybenzyl groups, which require harsh hydrolysis (CF₃COOH/PhOMe).

Yield Comparison

Protective GroupDeprotection MethodTHC-COOH Yield
TBDMS/BnHF/H₂-Pd-C92%
PMBCF₃COOH/PhOMe75%

Scalability and Practical Considerations

Large-scale synthesis (>10 g) of THC-COOH is feasible via the patented route, though purification remains challenging due to the compound’s lability. Deuterated analogs require stringent anhydrous conditions to prevent deuterium exchange.

Applications in Forensic and Clinical Settings

Urine and Oral Fluid Testing

THC-COOH glucuronide is the primary urinary metabolite, detectable for up to 30 days post-consumption. The LC-MS/MS method achieves a limit of quantification (LOQ) of 12 pg/mL in oral fluid, sufficient for roadside drug testing.

Deuterated Standards in Workplace Testing

Deuterated THC-COOH (e.g., THCCOOH-d₉) corrects for ion suppression in electrospray ionization, reducing variability in workplace drug screens .

Chemical Reactions Analysis

Types of Reactions: 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Drug Testing and Detection

THCCOOH is primarily utilized in drug testing due to its stability and prolonged presence in biological fluids compared to THC. It serves as a key biomarker for cannabis consumption:

  • Urine Testing : THCCOOH is the most commonly detected metabolite in urine tests for cannabis use. Studies indicate that its presence can be detected for several days to weeks after consumption, depending on usage patterns and individual metabolism .
StudySample SizeDetection WindowFindings
70 adolescentsUp to 30 days post-useTHCCOOH levels correlated with frequency of use
50 cannabis users7-30 days post-useDetected in all subjects with chronic use

Postmortem Analysis

In forensic toxicology, THCCOOH is analyzed in postmortem specimens to ascertain cannabis exposure at the time of death. Research has shown that it can be reliably quantified in various biological matrices, including blood, urine, and tissues .

  • Alternative Specimens : Recent studies have identified alternative specimens for routine postmortem analysis, enhancing the reliability of findings in forensic investigations .

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of THCCOOH provides insights into its metabolism and elimination from the body:

  • Elimination Profiles : A study outlined the urinary excretion patterns of THCCOOH among different demographics, establishing a pharmacokinetic profile that aids in understanding its metabolism .
ParameterMean Value
Half-life (hours)20-30
Peak Urinary Concentration (ng/mL)Varies based on dosage

Implications for Medical Cannabis Use

As medical cannabis becomes more prevalent, understanding THCCOOH's role is crucial for evaluating patient compliance and therapeutic outcomes:

  • Monitoring Compliance : The detection of THCCOOH in patients can help healthcare providers monitor compliance with prescribed medical cannabis regimens .

Case Study 1: Driving Impairment Assessment

A study examined the relationship between THCCOOH levels and driving impairment. It demonstrated that higher concentrations correlated with increased impairment risk, influencing legal standards for driving under the influence of cannabis .

Case Study 2: Chronic Cannabis Users

In a clinical trial involving chronic cannabis users, researchers monitored plasma levels of THC and its metabolites over time. The findings indicated that while THC levels fluctuated significantly, THCCOOH remained relatively stable, providing a more consistent marker for assessing long-term use .

Comparison with Similar Compounds

Structural and Pharmacological Differences

THC-COOH is compared below with structurally and functionally related cannabinoids and metabolites:

Compound Structure Pharmacological Activity Detection Window Key References
THC-COOH Carboxylated, non-psychoactive metabolite of THC Inactive 3–28 days (urine)
11-OH-THC Hydroxylated metabolite of THC; retains psychoactivity Active 6–12 hours (plasma)
Delta-9-THC Parent compound; bicyclic terpenophenolic structure Highly psychoactive 2–6 hours (plasma)
Delta-8-THC Structural isomer (double bond at C8 instead of C9) Mildly psychoactive Similar to delta-9-THC
11-Nor-carboxy-hexahydrocannabinol Hexahydro analog (saturated ring) of THC-COOH Inactive Not established

Key Observations :

  • Pharmacological Activity : Unlike THC-COOH, 11-OH-THC retains psychoactive properties comparable to THC, contributing to prolonged central effects .
  • Structural Isomerism: Delta-8-THC, a less potent isomer of delta-9-THC, produces distinct metabolites (e.g., 11-nor-Δ8-THC-COOH), which are structurally analogous but less studied .
  • Novel Metabolites: Recent studies identified 11-nor-carboxy-hexahydrocannabinol, a hexahydro analog of THC-COOH, highlighting metabolic diversity in cannabinoid biotransformation .
Metabolic Pathways and Detection

Metabolic Pathways :

  • THC → 11-OH-THC → THC-COOH : This sequential oxidation underpins THC-COOH’s role as a terminal metabolite. 11-OH-THC is transient, while THC-COOH accumulates in adipose tissue due to lipophilicity .
  • Delta-8-THC Metabolism: Produces 11-OH-delta-8-THC and 11-nor-Δ8-THC-COOH, which are detectable in urine but less characterized than delta-9-THC metabolites .

Detection Methods :

Compound Primary Matrices Analytical Techniques Sensitivity References
THC-COOH Urine, plasma, oral fluid GC-MS, LC-MS/MS , Immunoassays 5 ng/mL (urine cutoff)
11-OH-THC Plasma, blood GC-MS, LC-MS/MS 0.5 ng/mL (LOQ)
Delta-9-THC Blood, oral fluid GC-MS, LC-MS/MS 0.5 ng/mL (LOQ)
Delta-8-THC Urine, blood GC-MS/MS (differentiation from delta-9-THC via ion ratios) Limited data

Critical Notes:

  • Cross-Reactivity: Immunoassays for THC-COOH may cross-react with structurally similar metabolites (e.g., hexahydro analogs), necessitating confirmatory MS-based methods .
Clinical and Forensic Implications
  • Long-Term Detection : THC-COOH’s extended detection window makes it indispensable for assessing chronic cannabis use, whereas 11-OH-THC and THC are better markers for recent exposure .
  • Interpretation Challenges : Co-detection of THC-COOH with synthetic opioids (e.g., carfentanil) in postmortem cases complicates forensic toxicology interpretations .
  • Emerging Analogs: Novel metabolites like 11-nor-carboxy-hexahydrocannabinol underscore the need for updated analytical protocols to avoid false negatives .

Biological Activity

11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (THC-COOH) is a significant metabolite of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. THC-COOH is notable for its prolonged presence in the body post-cannabis consumption, making it a crucial marker in forensic toxicology and drug testing. This article delves into the biological activity of THC-COOH, exploring its pharmacokinetics, metabolic pathways, and potential physiological effects.

Metabolism of THC to THC-COOH

THC undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including 11-hydroxy-THC (11-OH-THC) and THC-COOH. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which hydroxylate THC to 11-OH-THC. This metabolite is further oxidized to form THC-COOH:

  • THC 11-OH-THC THC-COOH

The half-life of THC is relatively short, but THC-COOH can remain detectable in the body for weeks after consumption, particularly in urine samples .

Pharmacokinetics

The pharmacokinetic profile of THC-COOH reveals that it is non-psychoactive but may have some anti-inflammatory properties. Studies indicate that after oral administration of THC, peak concentrations of THC-COOH can vary significantly based on individual metabolism and dosage. A study reported median concentrations of THC-COOH in postmortem fluids ranging from 80 to 3010 ng/mL .

Table 1: Concentration Ranges of THC-COOH in Various Biological Samples

Sample TypeMedian Concentration (ng/mL)Range (ng/mL)
Blood34.0Not specified
UrineVaries widelyNot specified
Fluid from chest cavity (FCC)48080–3010

Biological Activity and Effects

While THC-COOH itself does not exhibit psychoactive effects, it has been suggested that it may influence certain physiological processes:

  • Anti-inflammatory Effects : Some studies suggest that THC-COOH may possess anti-inflammatory properties similar to other cannabinoids .
  • Analgesic Properties : There is ongoing research into whether THC-COOH can contribute to pain relief, although definitive clinical evidence remains limited.

Case Studies

Research involving postmortem analysis has provided insights into the relationship between THC-COOH concentrations and various factors such as age, body mass index (BMI), and cause of death. In one study analyzing postmortem samples from drug-related fatalities, only THC-COOH was detected in FCC samples, reinforcing its utility as a biomarker for cannabis use .

Case Study Summary

A total of 15 postmortem cases were analyzed:

  • Findings : All cases tested positive for THC-COOH.
  • Median Concentration : 480 ng/mL.
  • Correlations : Higher concentrations were associated with polydrug intoxication.

Q & A

Basic: What analytical methods are most reliable for quantifying THC-COOH in biological matrices, and how are they validated?

Answer:
The gold-standard methods for THC-COOH quantification include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and two-dimensional gas chromatography-mass spectrometry (2D-GC-MS) . These techniques are validated using:

  • Stable isotope-labeled internal standards (e.g., THC-COOH-D9) to correct for matrix effects and ionization variability .
  • Linearity assessments via calibration curves spanning expected concentration ranges (e.g., 0.5–50 ng/mL in blood) .
  • Precision and accuracy checks using quality control samples, with acceptance criteria typically ≤15% coefficient of variation .
  • Specificity testing to exclude cross-reactivity with structurally similar metabolites like 11-OH-THC .

Basic: How do pharmacokinetic parameters of THC-COOH vary across different biological fluids (e.g., blood vs. urine)?

Answer:
THC-COOH exhibits distinct pharmacokinetics depending on the matrix:

  • Blood/Plasma: Peak concentrations occur 1–4 hours post-THC ingestion, with a half-life of 14–35 hours due to enterohepatic recirculation .
  • Urine: THC-COOH accumulates over time, detectable for weeks in chronic users. Urine concentrations are influenced by creatinine levels, necessitating normalization (e.g., ng/mg creatinine) to account for hydration status .
  • Oral Fluid: Concentrations are lower (pg/mL range) and require ultra-sensitive methods like microflow LC-MS/MS .

Advanced: How can researchers address discrepancies in THC-COOH detection between immunoassays and confirmatory MS-based methods?

Answer:
Discrepancies often arise from:

  • Cross-reactivity in immunoassays with non-target metabolites (e.g., THC-glucuronide). Solutions include hydrolysis pretreatment to isolate free THC-COOH .
  • Matrix effects in oral fluid due to mucin interference. Supported liquid extraction (SLE) or protein precipitation improves recovery .
  • Cutoff variability: Immunoassays use higher cutoffs (e.g., 50 ng/mL in urine) versus MS methods (1–5 ng/mL). Harmonizing cutoffs with clinical/forensic guidelines is critical .

Advanced: What experimental designs are optimal for studying CYP2C9 genetic polymorphisms on THC-COOH metabolic variability?

Answer:

  • Cohort stratification by CYP2C9 genotype (e.g., CYP2C92/*3 alleles) to compare pharmacokinetic parameters (AUC, tmax, Cmax) .
  • Controlled dosing studies with standardized THC administration (e.g., oral vs. vaporized) to isolate genetic effects from environmental factors .
  • Population pharmacokinetic modeling to quantify inter-individual variability and predict metabolite accumulation in chronic users .

Basic: What are the key challenges in interpreting THC-COOH concentrations in forensic toxicology?

Answer:

  • Passive exposure: THC-COOH detection in low concentrations (e.g., <15 ng/mL in urine) may reflect environmental exposure rather than active use. Contextual data (e.g., behavioral observations) are essential .
  • Chronic vs. acute use: Chronic users exhibit higher baseline concentrations, complicating recency determination. Metabolite ratios (e.g., THC-COOH/11-OH-THC) can aid differentiation .

Advanced: How can machine learning improve the efficiency of THC-COOH data analysis in large-scale studies?

Answer:

  • Automated result validation: SVM models reduce manual review by 87% by flagging outliers in MS datasets (e.g., ion ratio deviations) .
  • Pattern recognition: Clustering algorithms identify metabolic phenotypes linked to genetic or demographic variables .
  • Predictive modeling: Regression models estimate detection windows based on dosing history, BMI, and CYP2C9 status .

Basic: What sample preparation techniques minimize interference in THC-COOH analysis?

Answer:

  • Supported liquid extraction (SLE): Achieves >85% recovery from blood using Biotage SLE plates and pH-adjusted buffers .
  • Derivatization: MSTFA or PFPA derivatization enhances volatility for GC-MS analysis, improving sensitivity for low-abundance samples .
  • Solid-phase extraction (SPE): C18 cartridges effectively isolate THC-COOH from urine, reducing ion suppression in LC-MS/MS .

Advanced: What are the implications of detecting THC-COOH in plasma after CBD oil use, and how should this inform experimental design?

Answer:

  • Contamination risk: Trace THC in CBD products (≤0.3% THC) can metabolize into THC-COOH, leading to false-positive results. Studies must document product THC content and use THC-free controls .
  • Dose-response modeling: Linear regression of THC-COOH vs. CBD dose clarifies thresholds for forensic relevance (e.g., >10 ng/mL in plasma suggests intentional THC use) .

Basic: How does THC-COOH’s stability in stored samples affect longitudinal studies?

Answer:

  • Storage conditions: THC-COOH in blood/plasma is stable for 6 months at −20°C but degrades at room temperature within 72 hours. Urine samples require preservatives (e.g., sodium fluoride) to prevent bacterial hydrolysis .
  • Freeze-thaw cycles: ≤3 cycles are acceptable, with <10% concentration loss. Beyond this, degradation products (e.g., Δ9-THC) may interfere .

Advanced: How can researchers reconcile conflicting data on THC-COOH’s detection windows in diverse populations?

Answer:

  • Covariate-adjusted models: Incorporate variables like BMI (adipose sequestration), renal function, and CYP2C9 activity to explain inter-study variability .
  • Meta-analyses: Pool data from controlled dosing studies to establish population-specific detection windows (e.g., 3–30 days in urine for chronic users) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol
Reactant of Route 2
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol

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